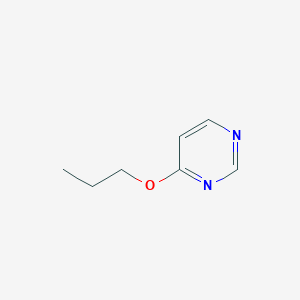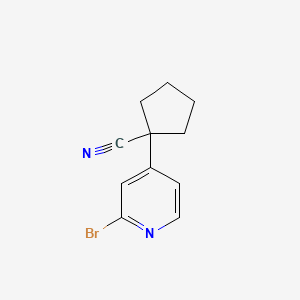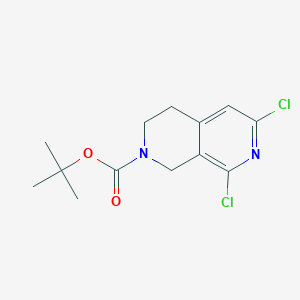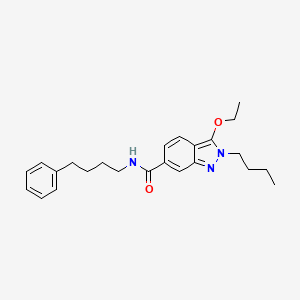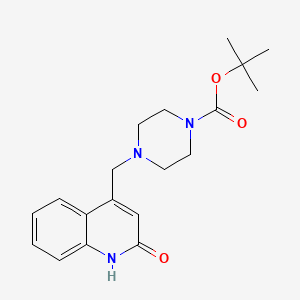![molecular formula C10H17N3S B13104004 N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine](/img/structure/B13104004.png)
N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine is a chemical compound with significant interest in various scientific fields This compound is known for its unique structure, which includes a tetrahydrobenzo[D]thiazole ring system substituted with an isopropyl group at the N6 position and two amino groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine typically involves the reaction of 4,5,6,7-tetrahydrobenzo[D]thiazole with isopropylamine under specific conditions. One common method includes the use of dichloromethane as a solvent and triethylamine as a base. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups at the 2 and 6 positions can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines.
Substitution: Formation of N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting bacterial DNA gyrase B.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in the phosphorylation of the tumor suppressor protein PTEN . By inhibiting these kinases, the compound can prevent the deactivation of PTEN, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-Propyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine: Similar structure but with a propyl group instead of an isopropyl group.
4,5,6,7-Tetrahydrobenzo[D]thiazole-2,6-diamine: Lacks the isopropyl substitution at the N6 position.
Uniqueness
N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group at the N6 position enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific research applications .
Eigenschaften
Molekularformel |
C10H17N3S |
|---|---|
Molekulargewicht |
211.33 g/mol |
IUPAC-Name |
6-N-propan-2-yl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C10H17N3S/c1-6(2)12-7-3-4-8-9(5-7)14-10(11)13-8/h6-7,12H,3-5H2,1-2H3,(H2,11,13) |
InChI-Schlüssel |
UZMLPKOLEWAJLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1CCC2=C(C1)SC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


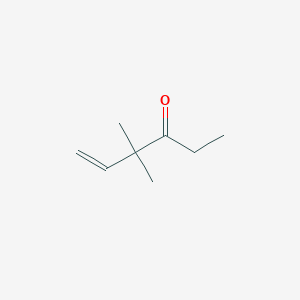
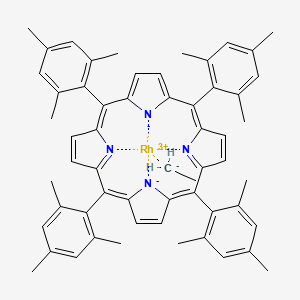
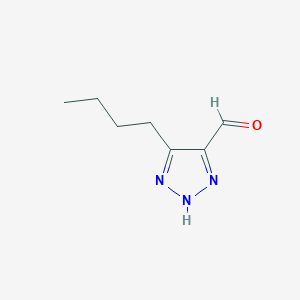
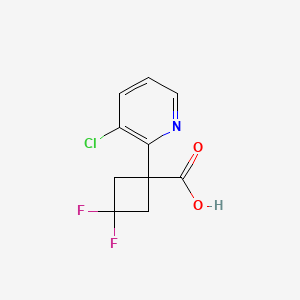
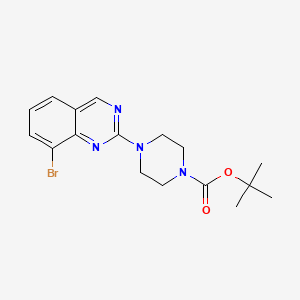
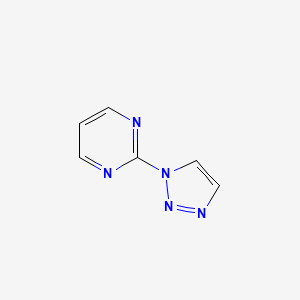
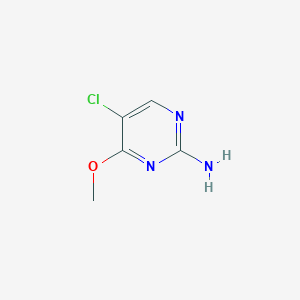
![4-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103973.png)
